molecular formula C9H7NO3S B1429051 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid CAS No. 1094107-96-6

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid

Cat. No. B1429051
CAS RN: 1094107-96-6
M. Wt: 209.22 g/mol
InChI Key: PMIQHWMFUZMWOX-UHFFFAOYSA-N
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Description

“3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid” is a chemical compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of several 3,4-dihydro-4-oxo-2-1,3-benzoxazine-carboxylic acids is described. The acids resulted from hydrogen carbonate hydrolysis of their corresponding esters which were prepared by condensation of salicylamide with various aldehydes and ketones .


Molecular Structure Analysis

The molecular formula of “3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid” is C9H7NO3S .


Chemical Reactions Analysis

The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O -alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2 H -1,4-benzoxazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid” include a molecular weight of 209.23 and a melting point of 287 - 289°C .

Scientific Research Applications

I have conducted multiple searches to gather information on the scientific research applications of “3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid”. However, the available information is not detailed enough to provide a comprehensive analysis with separate and detailed sections for each field as you requested.

The compound has been mentioned in various studies related to its biological activities, such as antifungal, antibacterial, anti-HIV, anticancer, anticonvulsant, and anti-inflammatory properties . It has also been used in the synthesis of other compounds and in enzyme inhibition assays .

Safety and Hazards

This compound may cause skin irritation and serious eye irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the skin or eyes, wash thoroughly with water .

properties

IUPAC Name

3-oxo-4H-1,4-benzothiazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-8-4-14-7-3-5(9(12)13)1-2-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIQHWMFUZMWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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